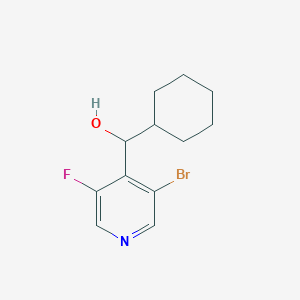

(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol

Description

Properties

IUPAC Name |

(3-bromo-5-fluoropyridin-4-yl)-cyclohexylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFNO/c13-9-6-15-7-10(14)11(9)12(16)8-4-2-1-3-5-8/h6-8,12,16H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFNLOGQSXGZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=C(C=NC=C2F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine and fluorine atoms, linked to a cyclohexyl group through a methanol moiety. The structural formula can be represented as follows:

Research indicates that compounds with similar structures often interact with specific biological targets, such as enzymes or receptors involved in disease pathways. For instance, studies on pyridine derivatives suggest they may act as inhibitors of key enzymes in viral replication or bacterial growth.

Inhibition Studies

In vitro assays have demonstrated that related compounds can inhibit the activity of important targets like SARS-CoV-2 3CL protease and Mycobacterium tuberculosis enzymes. For example, compounds designed based on pyridine frameworks exhibited varying inhibitory effects, with IC50 values indicating their potency.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes key findings from SAR studies involving similar compounds:

| Compound | Substituent | IC50 (µM) | Activity Description |

|---|---|---|---|

| B1 | Cyclohexyl | 8.54 | Moderate inhibition |

| B2 | 4-Br phenyl | 2.46 | Strong inhibition |

| B4 | Cl at C-5 | 4.79 | Enhanced activity |

| B6 | Aldehyde | 3.32 | Potent inhibitor |

These findings suggest that the presence and position of substituents significantly affect the compound's inhibitory potency.

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds structurally related to this compound:

- Antiviral Activity : A study demonstrated that similar pyridine derivatives effectively inhibited SARS-CoV-2 replication in vitro, suggesting a potential role in COVID-19 treatment.

- Antitubercular Properties : Research on related compounds showed promising results against Mycobacterium tuberculosis, with several derivatives achieving low MIC values (<0.016 μg/mL) and minimal cytotoxicity.

- Safety Profile : Toxicological assessments indicated that many pyridine-based compounds exhibit favorable safety profiles, making them suitable candidates for further development.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antiviral properties. For instance, the introduction of substituents at specific positions on the pyridine ring has been shown to enhance the antiviral efficacy against various viruses, including measles virus. The compound's structure allows for modifications that can improve its interaction with viral targets, potentially leading to new antiviral agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines. Inhibitors of DHODH are of interest for their potential use in treating autoimmune diseases and certain cancers. The structure-activity relationship (SAR) studies suggest that modifications to the pyridine ring can significantly impact the inhibitory potency .

Organic Electronics

The unique electronic properties of (3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine atom can enhance the electron-withdrawing characteristics of the compound, improving charge transport properties within organic materials .

Polymer Chemistry

In polymer synthesis, this compound can serve as a functional monomer to create polymers with specific properties. Its ability to form hydrogen bonds due to the hydroxyl group can lead to enhanced thermal stability and mechanical strength in polymer matrices .

Synthesis and Biological Evaluation

A study focused on synthesizing various analogues of this compound revealed insights into its biological activity. The synthesized compounds were evaluated for their antiviral effects, with some derivatives showing improved potency compared to the parent compound. This highlights the importance of structural modifications in enhancing biological activity .

Development of Anticancer Agents

Another research effort explored the potential of this compound as a precursor for developing new anticancer agents. By modifying the cyclohexyl group or altering substituents on the pyridine ring, researchers aimed to optimize interactions with cancer cell targets, demonstrating promising results in vitro .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyridine Derivatives

(3-Bromo-5-fluoropyridin-4-yl)methanol

- Molecular Formula: C₆H₅BrFNO

- Key Features : Lacks the cyclohexyl group present in the target compound.

- Applications : Serves as a precursor for Suzuki-Miyaura cross-coupling reactions due to its boronic acid derivatives .

- Physicochemical Impact : The absence of the cyclohexyl group reduces lipophilicity (logP ≈ 1.2 vs. ~2.8 for the target compound), affecting membrane permeability in biological systems .

(5-Bromo-2-chloropyridin-3-yl)methanol

Cyclohexyl-Containing Analogs

Bis(4-dimethylamino-cyclohexyl)methane

- Molecular Formula : C₁₇H₃₄N₂

- Key Features: Contains two cyclohexyl groups with dimethylamino substituents.

- Applications : Used in catalysis and polymer chemistry. The tertiary amine groups enhance solubility in polar solvents, unlike the hydroxymethyl group in the target compound .

Cyclohexyl Hydroxamic Acid (CHA)

- Molecular Formula: C₇H₁₃NO₂

- Key Features : A hydroxamic acid derivative with a cyclohexyl group.

- Applications : Demonstrates superior foaming properties in mineral flotation processes compared to benzylhydroxamic acid (BHA) .

- Comparison: The hydroxamic acid moiety (-CONHOH) in CHA offers stronger metal-chelating capabilities than the methanol group in the target compound .

Halogenated Boronic Acid Derivatives

(3-Bromo-5-fluoropyridin-4-yl)boronic Acid

- Molecular Formula: C₅H₄BBrFNO₂

- Key Features: Replaces the methanol group with a boronic acid (-B(OH)₂).

- Applications : Critical in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems .

- Stability: Boronic acids are prone to protodeboronation under acidic conditions, whereas the methanol group in the target compound offers greater stability .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Synthetic Utility: The methanol group in the target compound allows for further functionalization (e.g., esterification, oxidation to carboxylic acids), distinguishing it from boronic acid or hydroxamic acid derivatives .

- Halogen Effects : Bromine at the pyridine 3-position enhances electrophilic aromatic substitution reactivity, while fluorine at the 5-position improves metabolic stability in drug candidates compared to chlorine analogs .

Preparation Methods

Preparation of the Pyridine Core with Bromine and Fluorine Substituents

A critical starting material for the synthesis is 3-bromo-5-fluoropyridine or its derivatives. The preparation of such halogenated pyridines typically involves:

Lithiation and halogen exchange reactions: For example, treatment of 3-bromo-5-fluoropyridine with butyllithium in tetrahydrofuran (THF) at low temperatures (-78 °C to -20 °C) generates a lithiated intermediate. This intermediate can then be reacted with electrophiles such as hexachloroethane to introduce further functional groups or to modify the pyridine ring selectively.

Formation of pyridine hydrochloride salts: Treatment of halogenated pyridines with hydrogen chloride in ether leads to the formation of pyridinium salts, which can be isolated as solids and used in subsequent steps.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position of the pyridine ring can be introduced by:

Hydroxymethylation reactions starting from methyl-substituted pyridines. For instance, 2-bromo-4-methylpyridine derivatives undergo bromination and fluorination followed by hydroxymethylation to yield (2-bromo-5-fluoropyridin-4-yl)methanol, a close analog to the target compound.

Nucleophilic substitution and reduction: Hydroxymethylation can also be achieved by nucleophilic substitution of halogenated pyridines with formaldehyde or related reagents, followed by reduction steps to install the alcohol functionality.

Attachment of the Cyclohexyl Group to the Methanol Moiety

The cyclohexyl group is introduced through:

Nucleophilic substitution or coupling reactions involving cyclohexyl-containing reagents and the hydroxymethyl pyridine intermediate.

Catalytic hydrogenation or hydrosilylation: For example, palladium-catalyzed hydrogenation or triethylsilane-mediated reduction can be used to reduce intermediates bearing hydroxyl groups or other functionalities to install the cyclohexylmethanol moiety.

Representative Preparation Method (Literature Example)

A detailed synthetic procedure adapted from related compounds includes:

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | Diisopropylamine, THF, -78 °C; then butyllithium | Generation of lithium amide base in situ | - |

| 2 | Addition of 3-bromo-5-fluoropyridine in THF at -78 °C | Formation of lithiated pyridine intermediate | - |

| 3 | Addition of 1,1,1,2,2,2-hexachloroethane in THF at -78 °C | Electrophilic substitution to modify pyridine ring | - |

| 4 | Quenching with water, extraction with ethyl acetate, drying, concentration | Isolation of intermediate | 89% (crude) |

| 5 | Treatment with hydrogen chloride in ether | Formation of pyridinium salt | 60% |

This procedure yields a halogenated pyridine intermediate that can be further transformed to the target hydroxymethyl and cyclohexyl-substituted compound through subsequent coupling and reduction steps.

Reaction Optimization and Yields

Optimization of reaction conditions such as temperature control, choice of solvent (THF, pentane, ether), and quenching methods are crucial for maximizing yield and purity. For example:

- Maintaining low temperatures (-78 °C) during lithiation prevents side reactions.

- Using dry solvents and inert atmosphere avoids moisture-sensitive side reactions.

- Purification by trituration and filtration improves solid product quality.

Summary Table of Key Synthetic Parameters

| Parameter | Description | Typical Conditions | Notes |

|---|---|---|---|

| Starting material | 3-bromo-5-fluoropyridine | Commercially available or synthesized | Purity critical |

| Lithiation reagent | Butyllithium (2.5 M in hexanes) | -78 °C to -20 °C | Slow addition to control exotherm |

| Electrophile | Hexachloroethane | -78 °C | Introduces functional groups |

| Solvent | THF, pentane, ether | Dry, oxygen-free | Solvent choice affects yield |

| Quenching agent | Water | 0 °C | Controlled addition to avoid decomposition |

| Purification | Extraction, drying (MgSO4), trituration | Room temperature | Removes impurities |

Q & A

Basic: What established synthetic routes are available for (3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via Grignard reactions , where a cyclohexylmagnesium bromide nucleophile reacts with a halogenated pyridine carbonyl precursor (e.g., 3-bromo-5-fluoropyridine-4-carbaldehyde). Key steps include:

- Precursor preparation : Bromination/fluorination of pyridine derivatives under controlled conditions .

- Grignard addition : Reaction at low temperatures (-10°C to 0°C) in anhydrous tetrahydrofuran (THF) to minimize side reactions .

- Quenching and purification : Hydrolysis with ammonium chloride followed by column chromatography (silica gel, ethyl acetate/hexane eluent) .

Optimization : Yield and purity depend on stoichiometric ratios (1:1.2 aldehyde/Grignard reagent), inert atmosphere, and slow reagent addition to prevent dimerization .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The cyclohexyl group shows multiplet signals at δ 1.2–2.1 ppm, while the pyridine ring protons resonate at δ 7.5–8.5 ppm .

- ²D NMR (COSY, HSQC) : Resolves overlapping signals from the fluorinated pyridine and cyclohexyl moieties .

- X-ray Crystallography :

Advanced: How do substituents (Br, F, cyclohexyl) influence electronic structure and reactivity?

Methodological Answer:

- Electronic Effects :

- Bromine (Br) : Acts as an electron-withdrawing group, polarizing the pyridine ring and enhancing electrophilic substitution at the 4-position .

- Fluorine (F) : Induces resonance effects, stabilizing intermediates in nucleophilic aromatic substitution .

- Steric Effects :

- The cyclohexyl group creates steric hindrance, slowing down reactions at the adjacent hydroxyl group but stabilizing transition states in ring-forming reactions .

- Halogen Bonding : Br participates in non-covalent interactions with biological targets (e.g., enzyme active sites), studied via DFT calculations .

Advanced: How can researchers resolve contradictions in analytical data (e.g., NMR vs. crystallography)?

Methodological Answer:

- Multi-Technique Validation :

- Dynamic NMR : For flexible cyclohexyl conformers, variable-temperature NMR (VT-NMR) can resolve signal splitting .

Advanced: What computational strategies model interactions with biological targets?

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina to simulate binding to proteins (e.g., kinases). The bromine atom often forms halogen bonds with backbone carbonyls .

- DFT Studies :

- Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites. Basis sets like 6-31G* are suitable for halogenated systems .

Basic: What functionalization reactions are feasible for this compound?

Methodological Answer:

- Oxidation : Convert the hydroxyl group to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C .

- Nucleophilic Substitution :

- Replace Br with amines (e.g., piperidine) via Buchwald-Hartwig coupling (Pd(OAc)₂, Xantphos, 100°C) .

- Esterification : React with acetyl chloride (pyridine catalyst) to form esters for prodrug applications .

Advanced: How does stereochemistry affect biological activity?

Methodological Answer:

- Enantiomer Separation :

- Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to isolate enantiomers .

- Activity Assays :

- Compare IC₅₀ values of enantiomers in enzyme inhibition studies (e.g., cytochrome P450). The (R)-enantiomer often shows higher affinity due to spatial compatibility with hydrophobic pockets .

Basic: What purification techniques are recommended post-synthesis?

Methodological Answer:

- Column Chromatography :

- Use silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) to separate polar byproducts .

- Recrystallization :

- Dissolve in hot methanol, then cool to -20°C for 12 hours to obtain high-purity crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.